molecular formula C11H14BrClN2O2 B15151317 tert-Butyl (6-bromo-2-chloropyridin-3-yl)(methyl)carbamate

tert-Butyl (6-bromo-2-chloropyridin-3-yl)(methyl)carbamate

Cat. No.: B15151317
M. Wt: 321.60 g/mol
InChI Key: NVOSTDAZLNHCBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-bromo-2-chloropyridin-3-yl)(methyl)carbamate typically involves the reaction of 6-bromo-2-chloropyridine with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure safety and efficiency in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-bromo-2-chloropyridin-3-yl)(methyl)carbamate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives .

Scientific Research Applications

tert-Butyl (6-bromo-2-chloropyridin-3-yl)(methyl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (6-bromo-2-chloropyridin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (6-bromo-2-chloropyridin-3-yl)(methyl)carbamate include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C11H14BrClN2O2

Molecular Weight

321.60 g/mol

IUPAC Name

tert-butyl N-(6-bromo-2-chloropyridin-3-yl)-N-methylcarbamate

InChI

InChI=1S/C11H14BrClN2O2/c1-11(2,3)17-10(16)15(4)7-5-6-8(12)14-9(7)13/h5-6H,1-4H3

InChI Key

NVOSTDAZLNHCBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C(N=C(C=C1)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.